Imidazo[1,2-A]pyrimidin-6-ylboronic acid
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Overview
Description
Imidazo[1,2-A]pyrimidin-6-ylboronic acid is a heterocyclic compound that has gained significant attention in recent years due to its versatile applications in medicinal chemistry and material science. This compound is characterized by a fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring, with a boronic acid functional group attached at the 6th position. The unique structural features of this compound make it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,2-A]pyrimidin-6-ylboronic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization and boronation. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete cyclization and boronation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-A]pyrimidin-6-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazo ring can be reduced under specific conditions to form dihydroimidazo derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the imidazo[1,2-A]pyrimidine scaffold .
Major Products Formed
The major products formed from these reactions include boronic esters, dihydroimidazo derivatives, and substituted imidazo[1,2-A]pyrimidines. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Imidazo[1,2-A]pyrimidin-6-ylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: this compound derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of Imidazo[1,2-A]pyrimidin-6-ylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-B]pyridazine: Contains a pyridazine ring fused to the imidazo ring.
Imidazo[1,2-C]pyrimidine: Another structural isomer with different ring fusion.
Uniqueness
Imidazo[1,2-A]pyrimidin-6-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new drugs and materials, distinguishing it from other similar compounds .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-3-9-6-8-1-2-10(6)4-5/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAMJKYLBKNTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=CN=C2N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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